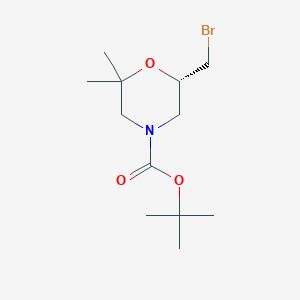
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide, also known as LY2886721, is a small molecule drug that has been developed for the treatment of various neurological and psychiatric disorders. It belongs to the class of compounds known as positive allosteric modulators of the metabotropic glutamate receptor subtype 2 (mGluR2).
Aplicaciones Científicas De Investigación
Synthesis and Anti-tumor Activities
The compound has been explored for its potential in anti-tumor applications. A study focused on the synthesis of novel isoxazole compounds, including derivatives related to 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide, demonstrated that some of these compounds exhibited significant anti-tumor activities. This research highlights the compound's potential in contributing to the development of new anti-cancer therapies (Qi Hao-fei, 2011).
Antibacterial Evaluation
Isoxazoline and oxazolidinone derivatives, closely related to the compound , have been synthesized and evaluated for their antibacterial activity. These studies have shown promising results against various resistant Gram-positive and Gram-negative bacteria. The findings suggest the potential of these compounds, including 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide, in developing new antibacterial agents to combat resistant strains of bacteria (V. Varshney et al., 2009).
Radioligand Imaging
Research on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share structural features with 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide, has led to the development of selective ligands for the translocator protein (18 kDa), useful in radioligand imaging with positron emission tomography (PET). This application is crucial for advancing neurological research and diagnostics (F. Dollé et al., 2008).
Antimicrobial Activity
Studies on isoxazole-substituted 1,3,4-oxadiazoles, related to the compound of interest, have demonstrated antimicrobial activity against bacterial and fungal strains. These compounds, including 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methylisoxazol-3-yl)acetamide, could serve as a basis for developing new antimicrobial agents to address the growing issue of antibiotic resistance (Srinivas Marri et al., 2018).
Propiedades
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c1-9-6-14(19-21-9)17-15(20)8-10-7-13(22-18-10)11-4-2-3-5-12(11)16/h2-7H,8H2,1H3,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXQOJRHDARNJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2390336.png)


![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2390340.png)
![3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390342.png)


![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2390346.png)
![N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2390347.png)

